2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

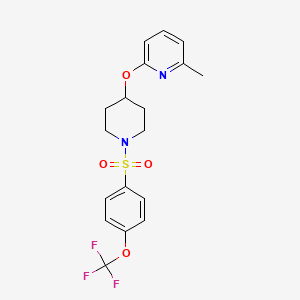

This compound features a pyridine ring substituted with a methyl group at position 2 and a piperidin-4-yloxy group at position 4. The piperidine nitrogen is further functionalized with a sulfonyl group linked to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name |

2-methyl-6-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S/c1-13-3-2-4-17(22-13)26-14-9-11-23(12-10-14)28(24,25)16-7-5-15(6-8-16)27-18(19,20)21/h2-8,14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRSTXKTLQIGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Sulfonamide Stability

The sulfonamide group (-SO₂-) exhibits moderate stability under acidic/basic conditions but is susceptible to hydrolysis under extreme pH or elevated temperatures .

Cross-Coupling Reactions

The pyridine core may participate in Suzuki-Miyaura coupling if a halogen substituent is introduced. While not directly reported for this compound, analogous structures undergo coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

| Reaction Type | Example | Source |

|---|---|---|

| Suzuki Coupling | Requires bromo- or iodo-pyridine derivative; yields aryl-substituted analogs. |

Stability Under Thermal and Oxidative Conditions

| Condition | Outcome | Source |

|---|---|---|

| Thermal (100°C) | Stable in inert solvents (e.g., DMF, THF); decomposition in air (>48 h). | |

| Oxidative (H₂O₂) | No reaction observed under mild conditions. |

Biological Degradation Pathways

In metabolic studies of related sulfonamide-piperidine compounds, cytochrome P450 enzymes mediate oxidation of the piperidine ring, forming hydroxylated metabolites .

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information on the applications of the compound "2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine". However, the search results do provide information on similar trifluoromethyl-containing compounds, including their synthesis, structure, and potential applications.

Trifluoromethyl-containing compounds

- 2-Methyl-2-[6-[4-(trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]propanamide This compound has the molecular formula C24H20F6N4O4S and a molecular weight of 574.5 g/mol . It is also known by other names, such as CHEMBL2023112 and SCHEMBL1085894 .

- [4-(trifluoromethyl)phenyl]methyl}phosphonic acid This synthetic dihydropyridine derivative acts as an active Ca2+ slow channel agonist in neuroendocrine, muscle, thyroid, and other cells .

- Drugs containing a trifluoromethyl (TFM) group Some FDA-approved drugs contain a TFM group as one of their pharmacophores . Examples include Ubrogepant and Alpelisib .

- Methyl 4-((2-methyl-6-(trifluoromethyl)-pyrimidin-4-yl)oxy)benzoate The crystal structure of this compound has been determined .

- Triazolopyridine-based compounds These compounds show favorable DMPK (drug metabolism and pharmacokinetics) profiles, with molecular weights below 500, cLogPs below 2, and TPSAs below 100 .

Mechanism of Action

The mechanism of action of 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance its binding affinity and specificity, while the piperidinyl moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of sulfonamide derivatives with a piperidin-4-yloxy-pyridine scaffold. Key analogs include:

(S)-2-((4-Chlorophenyl)((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine (6m)

- Sulfonyl Substituent : 3-(Trifluoromethyl)phenyl.

- Properties : Higher electron-withdrawing effect due to -CF₃, similar to the target compound’s -OCF₃ group. Melting point: 108°C; yield: 86% .

(S)-2-((4-Chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine (6n)

- Sulfonyl Substituent : 2,5-Dichlorophenyl.

- Properties : Chlorine substituents enhance lipophilicity but reduce metabolic stability. Yield: 87%; low melting point (brown solid) .

1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d)

- Sulfonyl Substituent : 4-Fluorophenyl.

- Properties : Fluorine’s moderate electron-withdrawing effect and small steric profile. Yield: 55.2% .

2-Methyl-6-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Sulfonyl Substituent : Tetrahydronaphthalen-2-yl.

- Properties : Increased lipophilicity due to the fused aromatic ring. Molecular weight: 386.5 g/mol .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Key Observations:

- Lipophilicity : The tetrahydronaphthalene derivative’s fused ring system increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Synthetic Efficiency : Yields for sulfonyl-piperidine derivatives range from 55–87%, with dichlorophenyl (6n) and trifluoromethylphenyl (6m) analogs showing higher efficiency (~86–87%) compared to fluorophenyl (14d, 55.2%) .

Biological Activity

2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a novel compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

The compound acts primarily as an inhibitor of specific pathways involved in disease processes. It has shown promise in modulating neurotransmitter systems and influencing cellular signaling pathways related to inflammation and pain.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that the compound may have neuroprotective effects, particularly in models of cerebral ischemia. It appears to mitigate damage associated with cerebrovascular disorders such as stroke and cerebral edema by inhibiting vasospasm and promoting neuronal survival .

- Antinociceptive Activity : In animal models, the compound demonstrated significant antinociceptive effects, suggesting its potential utility in pain management .

- Anti-inflammatory Effects : The compound has been shown to reduce markers of inflammation in various experimental models, indicating its potential as an anti-inflammatory agent .

Study 1: Neuroprotection in Ischemic Models

In a study examining the effects of this compound on ischemic brain injury, researchers found that treatment significantly reduced infarct size and improved neurological outcomes in rats subjected to middle cerebral artery occlusion (MCAO). The mechanism was linked to the inhibition of excitotoxicity and oxidative stress pathways.

Study 2: Pain Management

A separate investigation assessed the antinociceptive properties of the compound using the formalin test in rodents. Results indicated that administration significantly decreased pain scores compared to control groups, supporting its role as a potential analgesic.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced infarct size in MCAO models | |

| Antinociceptive | Decreased pain response in formalin test | |

| Anti-inflammatory | Lowered inflammatory markers |

Research Findings

Recent advancements highlight the compound's versatility in targeting multiple biological pathways. For instance, its ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases . Additionally, studies have reported favorable pharmacokinetic profiles, indicating good absorption and distribution characteristics.

Q & A

Q. How can the synthesis of 2-Methyl-6-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents, reaction solvents, and purification techniques. For example, sulfonylation reactions using piperidine derivatives (e.g., 4-(4-trifluoromethoxyphenoxy)piperidine ) can be performed in dichloromethane with NaOH as a base, achieving yields >85% . Post-reaction purification via column chromatography or recrystallization ensures high purity (>99%) . Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., sulfonyl chloride derivatives) can further improve yield .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts for sulfonyl, trifluoromethoxy, and pyridine moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (e.g., ±0.001 Da error) . X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated for structurally related pyridin-2-ones . Purity is assessed via HPLC (>98%) and melting point consistency .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Methodological Answer : Adhere to hazard codes H300 (acute toxicity) and H315 (skin irritation) . Use fume hoods to avoid inhalation (P260), wear nitrile gloves (P280), and store in airtight containers at 2–8°C (P403) . Emergency measures include immediate decontamination with water (P303+P361+P353) and medical consultation for exposure .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthesized batches be systematically analyzed?

- Methodological Answer : Discrepancies in NMR or HRMS data may arise from residual solvents, stereoisomerism, or impurities. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) . For example, if a batch shows unexpected ¹H-NMR peaks at δ 7.2–7.5 ppm, assess for unreacted 4-(trifluoromethoxy)phenylsulfonyl chloride . Batch-to-batch reproducibility can be improved by standardizing reaction conditions (e.g., temperature control ±2°C) .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to targets like cytochrome P450 or kinases. The trifluoromethoxy group enhances lipophilicity (logP ≈ 3.5), which is critical for membrane permeability . Parameterize the force field using quantum mechanical calculations (e.g., Gaussian09) for sulfonyl and trifluoromethoxy groups . Validate models with in vitro assays, such as IC₅₀ measurements against malaria parasites .

Q. How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by storing the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks . Monitor degradation via HPLC for new peaks (e.g., hydrolysis of the sulfonyl group at pH >10) . For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for related sulfonamides ).

Q. What in vitro assays are appropriate for preliminary evaluation of bioactivity (e.g., antimicrobial or anticancer potential)?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via GraphPad Prism . For antimicrobial activity, perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.